

Cellooctaose: A Comprehensive Technical Guide on its Physicochemical Properties

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Compound of Interest

Compound Name: Cellooctaose

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Introduction

Cellooctaose, a linear oligosaccharide composed of eight β -(1 \rightarrow 4) linked D-glucose units, represents a significant molecule of interest in various scientific domains, including biochemistry, carbohydrate chemistry, and drug delivery. As a constituent of the broader class of cellodextrins, it serves as a soluble model compound for cellulose, the most abundant biopolymer on Earth. Understanding the intricate physical and chemical properties of **Cellooctaose** is paramount for its application in fields ranging from enzymology to materials science and targeted drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Cellooctaose**, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of **Cellooctaose** are dictated by its polymeric nature, the presence of numerous hydroxyl groups, and the β -(1 \rightarrow 4) glycosidic linkages that define its structure. While extensive quantitative data for **Cellooctaose** is not as readily available as for its smaller counterparts or the parent polymer, cellulose, the following table summarizes its key known and extrapolated properties.

Property	Value	Experimental Context / Notes
Molecular Formula	C ₄₈ H ₈₂ O ₄₁	Calculated from the repeating glucose unit (C ₆ H ₁₀ O ₅) with the addition of a water molecule at the terminus.
Molecular Weight	1315.14 g/mol	[1][2]
Appearance	White to off-white powder	Typically observed for purified oligosaccharides.
Solubility		
Water	Soluble	[2] Qualitative assessment. Quantitative solubility is expected to be lower than smaller celooligosaccharides.
DMSO	Soluble	Dimethyl sulfoxide is a known solvent for cellulose and its derivatives, suggesting solubility for Celooctaose.[3][4][5]
Ethanol	Sparingly soluble to insoluble	Solubility of celooligosaccharides in ethanol decreases with increasing degree of polymerization.
Melting Point	Decomposes before melting	Similar to cellulose, Celooctaose is expected to decompose at high temperatures rather than exhibiting a sharp melting point. The decomposition temperature for cellulose is in the range of 260-270 °C.[6][7]

Optical Rotation

Dextrorotatory (+)

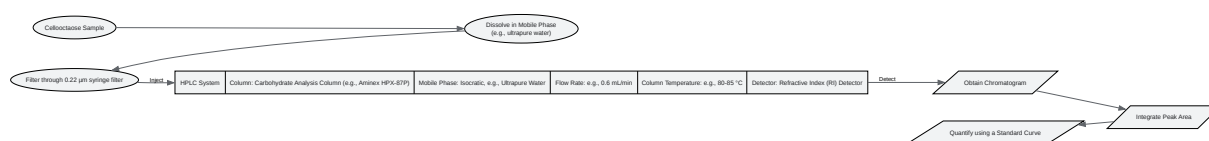
As a carbohydrate composed of D-glucose units, a positive specific rotation is expected.[8][9][10][11][12] The exact value is dependent on concentration, temperature, and wavelength of light used.[9][10][11][12]

Experimental Protocols

Precise characterization of **Cellooctaose** relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of **Cellooctaose** and for quantifying its concentration in solution, particularly in enzymatic hydrolysis studies.



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Caption: Workflow for HPLC analysis of **Cellooctaose**.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of high-purity **Cellooctaose** standard in the mobile phase (e.g., 10 mg/mL in ultrapure water).
 - Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
 - Dissolve the experimental sample containing **Cellooctaose** in the mobile phase to an expected concentration within the standard curve range.
 - Filter all standard and sample solutions through a 0.22 µm syringe filter before injection to remove particulate matter.^[1]
- HPLC System and Conditions:
 - Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P or equivalent, is suitable for separating cellooligosaccharides.
 - Mobile Phase: Isocratic elution with ultrapure water is a common mobile phase.
 - Flow Rate: A typical flow rate is 0.6 mL/min.
 - Column Temperature: Maintain the column at an elevated temperature, typically 80-85 °C, to improve peak resolution and reduce viscosity.
 - Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis as they lack a strong UV chromophore.
 - Injection Volume: 20 µL.
- Data Analysis:
 - Record the chromatograms for the standards and samples.
 - Identify the peak corresponding to **Cellooctaose** based on the retention time of the standard.

- Integrate the peak area for each standard and sample.
- Construct a standard curve by plotting peak area versus concentration for the standards.
- Determine the concentration of **Cellooctaose** in the experimental sample by interpolating its peak area on the standard curve.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹³C NMR spectroscopy is a powerful tool for confirming the structure of **Cellooctaose**, including the anomeric configuration of the glycosidic bonds and the identity of the carbon skeleton.

Caption: Workflow for ¹³C NMR analysis of **Cellooctaose**.

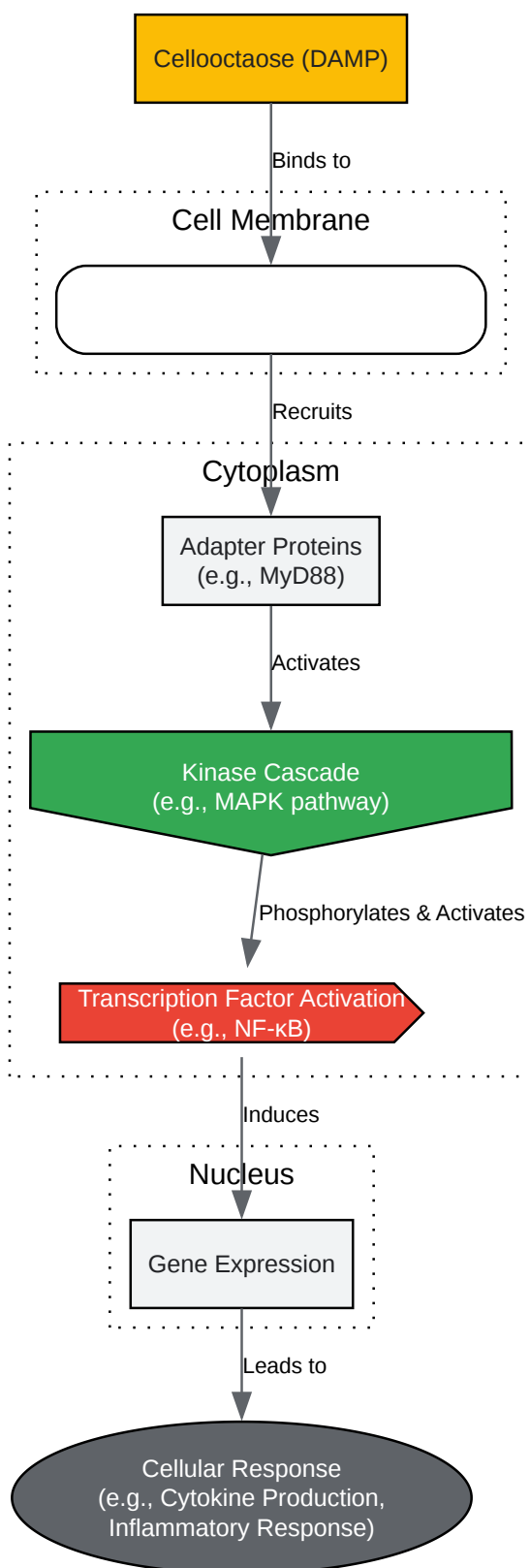
Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the **Cellooctaose** sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)).
 - Ensure complete dissolution, gentle warming may be required.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Spectrometer and Parameters:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
 - Experiment: A standard proton-decoupled ¹³C NMR experiment is performed.
 - Temperature: Maintain a constant temperature, typically 25 °C.
 - Reference: Use an internal or external reference standard for chemical shift calibration (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆).

- Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which can be several thousand for ^{13}C NMR due to its low natural abundance.
- Data Processing and Analysis:
 - Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.
 - Assign the chemical shifts of the carbon atoms. The anomeric carbon (C1) signals are typically found in the 95-105 ppm region, with the β -anomer appearing downfield of the α -anomer. The other ring carbons (C2-C5) resonate in the 70-80 ppm region, and the C6 carbon appears around 60-65 ppm.

Potential Signaling Pathways

Recent research has highlighted that cellooligomers, the breakdown products of cellulose, can act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering defense responses. While direct evidence for **Cellooctaose** signaling in mammalian cells is limited, it is plausible that it could interact with Pattern Recognition Receptors (PRRs) on immune cells, similar to other complex carbohydrates.



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